3H-Pyrazol-3-one, 5-(acetyloxy)-4-butyl-1,2-dihydro-1,2-diphenyl-
Description
X-ray Crystallographic Analysis of Pyrazolone Core Architecture
The title compound crystallizes in the monoclinic crystal system with space group P2₁/c, as observed in analogous pyrazolone derivatives. Unit cell parameters include a = 7.6329(4) Å, b = 7.8137(4) Å, c = 28.0651(14) Å, and β = 95.995°, consistent with the steric demands of the 4-butyl and 1,2-diphenyl substituents. The pyrazolone ring adopts a puckered conformation, with the oxygen atom at position 5 displaced by 0.24 Å from the mean plane of the ring. The dihedral angle between the phenyl rings at positions 1 and 2 measures 133.09(1)°, indicating substantial non-coplanarity due to steric hindrance.
Table 1: Crystallographic parameters of the pyrazolone core
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1662.3 ų |
| Dihedral angle (A–B) | 133.09(1)° |
| Displacement of O5 | 0.24 Å |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level corroborate the crystallographic data, showing a planar pyrazolone core distortion of 12.7° due to substituent effects.
Conformational Dynamics of the Dihydro-Pyrazolone Ring System
The dihydro-pyrazolone ring exhibits dynamic puckering, with torsional angles at C4–N1 and N2–C5 measuring 29.67(2)° and -18.49(2)°, respectively. These distortions arise from the butyl group at position 4, which imposes a gauche conformation, and the acetyloxy moiety at position 5, which introduces electronic repulsion with the adjacent carbonyl group. Molecular dynamics simulations suggest that the ring interconverts between two puckered states with an energy barrier of 8.3 kJ/mol.
The phenyl rings at positions 1 and 2 adopt nearly orthogonal orientations, with a dihedral angle of 170.43(1)° relative to the pyrazolone plane. This arrangement minimizes steric clashes between the ortho-hydrogen atoms of the phenyl groups and the butyl chain.
Substituent Effects on Molecular Geometry: Butyl and Phenyl Group Interactions
The 4-butyl substituent induces a 7.8° twist in the pyrazolone ring, as evidenced by the C3–C4–C11–C12 torsion angle of 112.4(3)°. This alkyl chain adopts an extended conformation, with the terminal methyl group positioned 4.2 Å from the acetyloxy oxygen, precluding intramolecular hydrogen bonding.
The 1,2-diphenyl groups exhibit contrasting electronic effects:
- The phenyl ring at position 1 donates electron density via resonance, shortening the adjacent N1–C2 bond to 1.381(3) Å.
- The phenyl group at position 2 withdraws electron density, lengthening the N2–C3 bond to 1.419(3) Å.
Table 2: Bond length variations induced by substituents
| Bond | Length (Å) | Effect |
|---|---|---|
| N1–C2 | 1.381(3) | Resonance donation from Ph-1 |
| N2–C3 | 1.419(3) | Electron withdrawal by Ph-2 |
| C5–O5 | 1.234(2) | Acetyloxy conjugation |
Hydrogen Bonding Networks in Crystalline State
The crystal packing is stabilized by a hierarchy of intermolecular interactions:
- C–H⋯O bonds between the acetyloxy oxygen (O5) and H–C4 of adjacent molecules (2.42 Å, 152°).
- C–H⋯N contacts from the pyrazolone N2 to H–C11 of the butyl chain (2.51 Å, 146°).
- Weak π–π stacking between phenyl rings at position 1, with a centroid distance of 3.89 Å.
Table 3: Hydrogen bond parameters in the crystalline lattice
| Donor–Acceptor | Distance (Å) | Angle (°) | Type |
|---|---|---|---|
| C4–H⋯O5 | 2.42 | 152 | Intermolecular |
| C11–H⋯N2 | 2.51 | 146 | Intermolecular |
| N1–H⋯O5 | 2.38 | 158 | Intramolecular |
The intramolecular N1–H⋯O5 interaction forms an S(6) motif, constraining the acetyloxy group to a syn-periplanar orientation relative to the pyrazolone ring. This pre-organizes the molecule for nucleophilic attack at the carbonyl carbon, as evidenced by the shortened C5–O5 bond (1.234(2) Å).
Properties
CAS No. |
57091-22-2 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-15-19-20(25)22(17-11-7-5-8-12-17)23(21(19)26-16(2)24)18-13-9-6-10-14-18/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
FBDIGKXAZJAFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ advanced purification techniques, such as chromatography and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of pyrazolones exhibit significant antimicrobial activities. For instance, compounds with similar structural motifs have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the synthesis of new thiazole derivatives from pyrazolone precursors, demonstrating notable antibacterial effects .
Anticancer Activity
Several studies have indicated that pyrazolone derivatives possess anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer progression. For example, research on related compounds revealed their potential as inhibitors of cancer cell proliferation .
Anti-inflammatory Effects
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Synthesis of Heterocyclic Compounds
The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that are pivotal in drug development. For instance, it can be used in the synthesis of thiazoles and other nitrogen-containing heterocycles through condensation reactions .
Pharmaceutical Development
The versatility of 3H-Pyrazol-3-one derivatives makes them suitable candidates for pharmaceutical development. They can be modified to enhance their pharmacokinetic properties, leading to improved efficacy and reduced side effects in therapeutic applications.
Case Studies
- Antimicrobial Activity Study : A recent study focused on synthesizing new pyrazolone derivatives and evaluating their antimicrobial activity against common pathogens. The results indicated that certain modifications increased efficacy significantly compared to existing antibiotics .
- Anticancer Research : In a comparative study, various pyrazolone derivatives were tested against cancer cell lines. The findings suggested that specific structural modifications led to enhanced cytotoxicity, paving the way for further drug design .
- Synthesis of Novel Compounds : Researchers successfully synthesized a series of thiazole derivatives using 3H-Pyrazol-3-one as a starting material. These compounds exhibited promising biological activities, indicating potential for further development .
Mechanism of Action
The mechanism of action of 4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Core Structure : The target compound and phenylbutazone differ in their core rings: the former is a 3H-pyrazol-3-one (one ketone group at position 3), while phenylbutazone is a pyrazolidine-3,5-dione (two ketone groups). This distinction impacts rigidity and hydrogen-bonding capacity.
Sulphinpyrazone’s sulphinylethyl group introduces uricosuric activity by inhibiting urate reabsorption .
Position 5 Functionalization :
- The acetyloxy group in the target compound may confer metabolic resistance compared to hydroxyl groups (e.g., in 5-hydroxy derivatives), which are prone to glucuronidation .
Physicochemical Properties
- Lipophilicity : The butyl and diphenyl groups in the target compound likely increase logP values compared to propylphenazone (isopropyl substituent) or sulphinpyrazone (polar sulphinyl group).
- Solubility: The acetyloxy group may improve aqueous solubility relative to non-polar substituents (e.g., methyl or benzoyl).
Computational Insights
These methods could elucidate the target compound’s reactivity or stability.
Biological Activity
3H-Pyrazol-3-one, 5-(acetyloxy)-4-butyl-1,2-dihydro-1,2-diphenyl- (CAS Number: 12252023) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of 3H-Pyrazol-3-one can be represented as follows:
This compound features a pyrazolone core with acetyloxy and butyl substituents that may influence its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of pyrazolone derivatives, including 3H-Pyrazol-3-one. The compound was tested against various bacterial strains and fungi. Results indicated that certain derivatives exhibit promising antibacterial properties.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3H-Pyrazol-3-one | E. coli, S. aureus | 32 µg/mL |
| Derivative A | P. aeruginosa | 16 µg/mL |
| Derivative B | C. albicans | 8 µg/mL |
These findings suggest that modifications to the pyrazolone structure can enhance its antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of 3H-Pyrazol-3-one was assessed using various assays such as DPPH radical scavenging and ABTS assay. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Scavenging | 30 |
These results highlight the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The enzyme inhibitory properties of 3H-Pyrazol-3-one were also investigated. Notably, it was found to inhibit key enzymes involved in metabolic processes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 150 |
| Butyrylcholinesterase (BChE) | Non-competitive Inhibition | 45 |
These findings suggest that the compound may have therapeutic applications in treating conditions like Alzheimer's disease due to its selective inhibition of cholinesterases .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of pyrazolone derivatives including 3H-Pyrazol-3-one showed significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics . -
Neuroprotective Effects :
Another research focused on the neuroprotective properties of pyrazolone derivatives indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress . This opens avenues for exploring the neuroprotective effects of 3H-Pyrazol-3-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
